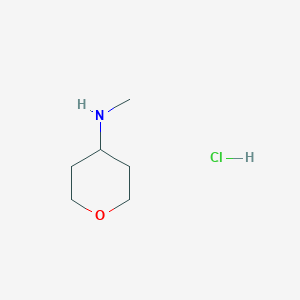
Diethylmethylbenzenediamine
説明
Diethylmethylbenzenediamine is a substance used in various activities or processes at the workplace, including the transfer of chemicals, closed processes with no likelihood of exposure, and closed batch processing in synthesis or formulation . It is also used as a curing agent for waterproof coatings .
Synthesis Analysis
The synthesis of Diethylmethylbenzenediamine involves various processes, including closed processes with no likelihood of exposure, closed continuous processes with occasional controlled exposure, and closed batch processing in synthesis or formulation .Molecular Structure Analysis
Diethylmethylbenzenediamine is a liquid aromatic organic molecule with the molecular formula C11H18N2 . Its average mass is 178.274 Da, and its monoisotopic mass is 178.147003 Da .Physical And Chemical Properties Analysis
Diethylmethylbenzenediamine has a density of 1.022, a boiling point of 310°C, and a flashing point of >140°C . It is soluble in water at 23g/L at 30℃ . Its vapor pressure is 0.001Pa at 25℃, and its refractive index is 1.581 .科学的研究の応用
-
Environmental Remediation
- Summary: DMBD has been used in the degradation of ethylbenzene, a compound similar to DMBD, in aqueous solutions.
- Results: This research is relevant for environmental remediation, particularly in situ groundwater treatment.
-
Catalytic Reactions
- Summary: Research has focused on the catalytic isomerization and dealkylation of diethylbenzenes, which are closely related to DMBD.
- Results: These findings are crucial in understanding catalytic processes in industrial chemistry.
-
Adsorption and Separation
- Summary: A study on organosilica copolymers used benzene and diethylbenzene for the adsorption of pollutants.
- Results: This research is significant for developing materials for environmental cleanup and industrial separations.
-
Biological Monitoring and Occupational Health
- Summary: Research explored the biological monitoring of workers exposed to ethylbenzene, a component of DMBD.
- Results: This study is important for understanding occupational health risks in industries using these compounds.
-
Adsorption of Arsenic
- Summary: A study on ethylenediamine-functionalized materials for arsenic adsorption provides insights into the potential use of similar compounds like DMBD in water purification technologies.
-
Fluoride Sorption
- Summary: The development of amine-functionalized resins for fluoride sorption has implications for the use of DMBD in water treatment processes.
-
Mass Spectrometry Imaging in Botanical Research
- Summary: Mass spectrometry imaging (MSI) serves as a valuable tool enabling researchers to scrutinize various compounds, peptides, and proteins within a sample, providing detailed insights at both elemental and molecular levels .
- Methods: This innovative technology transforms information obtained from a mass spectrometer—encompassing ionic strength, mass-to-charge ratio, and ionized molecule coordinates—within a defined region into a pixel-based model .
- Results: Particularly in the realm of plant biology, MSI finds frequent application in examining the distribution of target metabolites and other components within plant tissues .
-
Applications of SEM in Biomedical Research
- Summary: Scanning electron microscopy (SEM) imaging is a robust tool to study such details at the nanoscale and to push the analyses further .
- Methods: SEMs are highly versatile instruments that are shown to be particularly useful in various biomedical research fields, ranging from orthodontics to bone grafts and tissue engineering .
- Results: The specific results or outcomes obtained are not detailed in the source .
-
Open Science in Precision Medicine for Neurodegenerative Diseases
- Summary: Open science initiatives that harness human genomic and genetic data could help increase the likelihood of successfully developing new drugs for neurodegenerative diseases .
- Methods: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
-
Environmental DNA (eDNA) Metagenomics
- Summary: The applications of eDNA are transpiring in different domains, for example, trophic and community ecology (functional diversity, ecosystem dynamics and prey–predator interactions), biomonitoring, conservation biology (single and multi species detection, abundance estimates), invasion biology (early species detection, passive surveillance) and environmental assessment (detection of anthropogenic contamination, microbial source tracking) .
- Methods: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
-
Metabolomics Biotechnology
- Summary: Given the highly increased incidence of human diseases, a better understanding of the related mechanisms regarding endogenous metabolism is urgently needed. Mass spectrometry-based metabolomics has been used in a variety of disease research areas .
- Methods: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
-
Deep Learning for Identifying Biomedical Breakthroughs
- Summary: Breakthrough research in scientific fields usually comes as a manifestation of major development and advancement. These advances build to an epiphany where new ways of thinking about a problem become possible. Identifying breakthrough research can be useful for cultivating and funding further innovation .
- Methods: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
特性
IUPAC Name |
2,4-diethyl-5-methylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-4-8-7(3)6-10(12)9(5-2)11(8)13/h6H,4-5,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJDDRJXKMWSFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1C)N)CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860872 | |
| Record name | 2,4-Diethyl-5-methyl-1,3-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylmethylbenzenediamine | |
CAS RN |
170153-38-5, 68479-98-1 | |
| Record name | 2,4-Diethyl-5-methyl-1,3-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylmethylbenzenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1592599.png)







![Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)](/img/structure/B1592611.png)



